molecular formula C6H10O2 B6284306 2-ethenyl-1,3-dioxane CAS No. 5935-25-1

2-ethenyl-1,3-dioxane

Cat. No.: B6284306
CAS No.: 5935-25-1
M. Wt: 114.1
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Description

2-Ethenyl-1,3-dioxane is a chemical compound of interest in advanced organic synthesis and materials science. As a dioxane derivative, it features a 1,3-dioxacyclohexane ring, a structural motif known for its utility as a protecting group for carbonyl compounds, allowing for selective reactions at other sites within a complex molecule . The ethenyl (vinyl) substituent on the ring introduces a reactive handle for further chemical transformations, making this compound a valuable bifunctional building block. Potential research applications include its use as a monomer or co-monomer in polymerization reactions to create novel polyacetal-based polymers with tailored properties . Researchers may also employ it in the development of synthetic methodologies, leveraging the reactivity of the vinyl group for cross-coupling or addition reactions while the dioxane ring protects a ketone or aldehyde functionality. This product is intended for use by qualified laboratory and research professionals. It is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

5935-25-1

Molecular Formula

C6H10O2

Molecular Weight

114.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Pathways for 2-Ethenyl-1,3-Dioxane

The formation of the this compound structure is primarily achieved through the cyclization of appropriate diols and unsaturated aldehydes. This foundational reaction has been refined through various catalytic systems, with an increasing emphasis on stereochemical control and environmental sustainability.

The principal route to this compound involves the acid-catalyzed acetalization reaction between propane-1,3-diol and acrolein (propenal). This reaction forms the six-membered dioxane ring with the ethenyl group located at the C2 position. A variety of catalysts and conditions have been developed to optimize this transformation.

Standard procedures often employ a Brønsted acid catalyst such as p-toluenesulfonic acid (PTSA) in a solvent like benzene (B151609) or toluene. researchgate.netorganic-chemistry.org The equilibrium is driven towards the product by the continuous removal of water, typically using a Dean-Stark apparatus. organic-chemistry.org Lewis acids are also effective catalysts for this transformation. organic-chemistry.org

Research has explored numerous catalytic systems to improve yield, selectivity, and reaction conditions. For instance, butyltin trichloride (B1173362) has been shown to mediate the synthesis of cyclic acetals from diols and aldehydes. lookchem.com Milder and more efficient methods have been developed to avoid the harsh conditions of strong acids. Iodine, for example, can catalyze the conversion of carbonyl compounds to their 1,3-dioxanes under neutral, aprotic conditions using 1,3-bis(trimethylsiloxy)propane. organic-chemistry.org Furthermore, scandium(III) trifluoromethanesulfonate (B1224126) is a highly reactive catalyst for direct acetalization. thieme-connect.de An alternative approach involves the reaction of a bishydroxymethyl compound with an orthocarboxylic acid ester, followed by the addition of the aldehyde. google.com

Table 1: Catalytic Systems for 1,3-Dioxane (B1201747) Synthesis
Catalyst SystemDiol/Aldehyde PrecursorsConditionsKey FeaturesReferences
p-Toluenesulfonic acid (PTSA)1,3-Diols and Aldehydes/KetonesRefluxing Toluene, Dean-StarkStandard, effective water removal researchgate.netorganic-chemistry.org
Iodine / 1,3-bis(trimethylsiloxy)propaneCarbonyl compoundsAprotic, neutralMild conditions organic-chemistry.org
Scandium(III) trifluoromethanesulfonateAldehydes/Ketones and DiolsDirect acetalizationHighly reactive catalyst thieme-connect.de
Butyltin trichlorideDiols and AldehydesNot specifiedMediates cyclization lookchem.com
Electrochemical (Organocatalyzed)Alkenes and 1,3-DiolsMetal- and oxidant-freeDehydrogenative annulation nih.gov

While this compound itself is achiral, the synthesis of its substituted analogues often requires precise control of stereochemistry. The 1,3-dioxane ring preferentially adopts a chair-like conformation, and substituents at the C2 position are thermodynamically more stable in an equatorial orientation to minimize diaxial interactions. thieme-connect.de

Stereoselectivity can be achieved through several strategies. The condensation of a chiral or prochiral 1,3-diol, such as meso-2,4-pentanediol, with an aldehyde results in the formation of diastereomeric cis- and trans-1,3-dioxanes. researchgate.net The ratio of these isomers is determined by thermodynamic equilibrium. researchgate.net

More advanced methods enable the synthesis of specific stereoisomers. A double intramolecular transacetalization process has been used to create conformationally-restricted 1,3-dioxanes where a phenyl group is fixed in an axial orientation. mdpi.com Additionally, stereoselective formation of cis-trisubstituted 1,3-dioxanes has been accomplished through an oxa-Michael reaction of cis-arranged δ-siloxyenones with 1,3,5-trioxane. researchgate.net These approaches are crucial for producing complex molecules where the spatial arrangement of substituents on the dioxane ring is critical for its function.

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. In the context of this compound synthesis, this translates to using less toxic catalysts, reducing solvent use, and employing renewable feedstocks.

A significant advancement is the use of heterogeneous catalysts, such as zeolites, for the acetalization of biomass-derived platform chemicals like furfural (B47365) with diols. rsc.org These solid acid catalysts are easily separated and recycled, minimizing waste. rsc.org The use of crude glycerol (B35011), a byproduct of biodiesel production, as the diol component further enhances the economic and environmental viability of the process. rsc.org

Innovative, reagent-free methods are also emerging. An organocatalyzed electrochemical dehydrogenative annulation allows for the synthesis of dioxane derivatives from alkenes and diols without the need for transition metals or chemical oxidants. nih.gov Other green approaches include using minimal amounts of solvent, such as dimethyl sulfoxide (B87167) (DMSO) on a rotary evaporator, or employing iodine as a mild, effective catalyst. organic-chemistry.org One reported method for a related compound involves a nearly waste-free process where the mother liquor is recycled, demonstrating a commitment to environmentally clean synthesis. chemicalbook.com

Derivatization Strategies from Precursor Molecules

Once the dioxane ring is formed, further chemical transformations can be performed. These strategies involve either modifying existing substituents on a pre-formed dioxane ring or focusing on methods to introduce or alter the ethenyl group itself.

The 1,3-dioxane ring is generally stable under basic, reductive, and mildly oxidative conditions, making it an excellent protecting group for 1,3-diols and carbonyl compounds while chemical modifications are performed on other parts of the molecule. organic-chemistry.orgthieme-connect.de This stability allows for a wide range of functionalization reactions on molecules containing the dioxane moiety.

For example, the α-functionalization of ketones can be carried out after the ketone has been protected as a cyclic ketal. orgsyn.org This strategy directs reactivity away from the carbonyl group. In more complex systems, late-stage functionalization allows for the modification of substituents on intricate molecules that already contain a dioxane ring. scispace.com The reactivity of the dioxane ring itself can also be exploited; for instance, 1,4-dioxane (B91453) can participate as a reactant in certain N-H functionalization reactions under visible light irradiation. scispace.comnih.gov

The ethenyl group at the C2 position is a key functional handle for further chemical transformations, particularly in polymerization. Its introduction is typically achieved by using acrolein in the initial acetalization reaction. lookchem.com However, alternative strategies exist. The Heck reaction, a palladium-catalyzed cross-coupling, can be used to arylate vinyl ethers in the presence of a diol, leading to the direct formation of substituted ketals, which suggests a pathway for creating more complex, substituted ethenyl-dioxanes. liv.ac.uk

Once present, the ethenyl group exhibits reactivity typical of a double bond. ontosight.ai It can participate in various addition reactions, allowing for its conversion into other functional groups. The synthesis of 2-methylene-1,3-dioxanes, which are reactive isomers of 2-ethenyl-1,3-dioxanes, highlights the importance of the exocyclic double bond as a site for polymerization and other chemical modifications. acs.org Another relevant synthetic method involves the addition of bromomagnesium 2-vinyloxy ethoxide to aldehydes, which introduces a vinyl ether moiety that can be incorporated into a dioxane structure. organic-chemistry.orgorganic-chemistry.org

Optimization of Reaction Conditions, Catalytic Systems, and Yields

The efficient synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction parameters, the selection of an appropriate catalytic system, and the strategic manipulation of conditions to maximize product yield. The Prins reaction, which involves the acid-catalyzed addition of an aldehyde, typically formaldehyde (B43269), to an alkene, is a fundamental method for constructing the 1,3-dioxane ring. wikipedia.orgbeilstein-journals.org The outcome of this reaction is sensitive to the conditions employed, which can be fine-tuned to favor the formation of the desired dioxane over other potential products like 1,3-diols or allylic alcohols. wikipedia.org

Influence of Reaction Parameters

Key reaction parameters such as solvent, temperature, and concentration have a profound impact on the efficiency and yield of 1,3-dioxane synthesis.

Research into related syntheses has demonstrated that solvent choice is critical. In one optimization study, tetrahydrofuran (B95107) (THF) was identified as the optimal solvent, providing a 61% yield, whereas other solvents like dichloromethane, toluene, acetonitrile, and dioxane resulted in moderate yields. researchgate.net The use of methanol (B129727) was found to be detrimental, leading only to the decomposition of starting materials. researchgate.net Further refinement of the reaction conditions revealed that lowering the temperature to 0 °C and reducing the concentration to 0.1 M could suppress the decomposition of starting materials, leading to a significant increase in yield to 82% in just 10 minutes. researchgate.net

The trend towards "green chemistry" has also influenced solvent selection. Gluconic acid aqueous solution (GAAS) has been successfully employed as both a reusable solvent and a catalyst in the synthesis of 1,3-dioxane derivatives, achieving yields as high as 92%. clockss.org This highlights a shift from traditional organic solvents to more environmentally benign alternatives.

Table 1: Effect of Reaction Conditions on Product Yield in a Model Synthesis. researchgate.netclockss.org
SolventTemperature (°C)Concentration (M)Yield (%)Notes
Tetrahydrofuran (THF)Room TempN/A61Initial optimal solvent.
DichloromethaneRoom TempN/AModerateLower yield compared to THF.
TolueneRoom TempN/AModerateLower yield compared to THF.
MethanolRoom TempN/ADecompositionUnsuitable for the reaction.
Tetrahydrofuran (THF)00.182Optimized conditions limiting side reactions.
Gluconic Acid Aqueous Solution (GAAS)Room TempN/A92Acts as both green solvent and catalyst.

Catalytic Systems

A diverse range of catalysts can be employed to facilitate the formation of the 1,3-dioxane ring. The choice of catalyst influences reaction rate, selectivity, and compatibility with other functional groups.

Brønsted and Lewis Acids: Traditional methods often utilize strong protic acids like sulfuric acid or p-toluenesulfonic acid. wikipedia.orgjournals.co.za Lewis acids such as zirconium tetrachloride (ZrCl4) and triflate-based acids have also proven effective, often under milder conditions. organic-chemistry.orgnih.gov For instance, dodecylbenzenesulfonic acid (DBSA) has been shown to be an efficient catalyst for the Prins cyclization of styrenes with formaldehyde in water. researchgate.net

Mild and Chemoselective Catalysts: To avoid harsh conditions that can affect sensitive substrates, milder catalysts have been developed. Iodine and N-bromosuccinimide (NBS) are effective for the conversion of carbonyl compounds to 1,3-dioxanes and can tolerate acid-sensitive protecting groups. organic-chemistry.org Boric acid has emerged as an efficient, reusable, and environmentally friendly catalyst for synthesizing 1,3-dioxane-4,6-diones from malonic acid and ketones at room temperature, avoiding the need for hazardous solvents. heteroletters.org

Alternative Methodologies: Innovative approaches have further expanded the catalytic landscape. The use of ultrasonic irradiation in conjunction with o-phthalimide-N-sulfonic acid as a catalyst has enabled the solvent-free synthesis of 5-alkenyl-2,2-butylidene-1,3-dioxane-4,6-diones in high yields and with short reaction times. scirp.org

Table 2: Comparison of Catalytic Systems for 1,3-Dioxane and Derivative Synthesis.
CatalystReactantsConditionsYield (%)Reference
p-Toluenesulfonic acid3,3-Bis(hydroxymethyl)butan-2-one, BenzaldehydeBenzene, refluxHigh journals.co.za
Gluconic Acid Aqueous Solution (GAAS)Aromatic aldehydes, 1,3-Dioxane-4,6-dioneRoom temperatureup to 92 clockss.org
Boric AcidMalonic acid, KetonesRoom temperature, solvent-freeup to 81 heteroletters.org
Zirconium tetrachloride (ZrCl4)Carbonyl compoundsMild conditionsHigh organic-chemistry.org
o-Phthalimide-N-sulfonic acid2,2-Butylidene-1,3-dioxane-4,6-dione, AldehydesUltrasonic irradiation, solvent-freeup to 97 scirp.org
Triflic Acid / TMSOTfγ-Hydroxybutenolide, Aromatic aldehydesDichloromethaneGood nih.gov

Strategies for Yield Enhancement

Maximizing the yield of this compound is a primary objective of synthetic optimization. High yields are achieved through a combination of the factors discussed above. A key strategy in the Prins reaction is to manipulate the reaction equilibrium. For example, using an excess of formaldehyde and maintaining a low reaction temperature can favor the formation of the 1,3-dioxane product over the corresponding diol or allylic alcohol. wikipedia.org

The removal of water, a byproduct of the reaction, using a Dean-Stark apparatus is a standard procedure to drive the reaction to completion, particularly in syntheses catalyzed by acids like p-toluenesulfonic acid in refluxing toluene. journals.co.zaorganic-chemistry.org Furthermore, the application of non-traditional energy sources, such as ultrasound, has proven effective in accelerating reactions and improving yields, often under solvent-free conditions, which simplifies work-up and reduces waste. scirp.org

Elucidation of Reactivity Patterns and Mechanistic Insights

Investigations into the Reactivity of the Exocyclic Ethenyl Group

The exocyclic ethenyl group, C=C, is electronically influenced by the adjacent oxygen atoms of the 1,3-dioxane (B1201747) ring. These oxygen atoms donate electron density to the double bond through resonance, making it electron-rich. This heightened nucleophilicity is characteristic of vinyl ethers and governs the ethenyl group's reactivity towards various chemical reagents.

The electron-rich nature of the double bond in 2-ethenyl-1,3-dioxane makes it highly susceptible to electrophilic addition . In these reactions, an electrophile (E⁺) attacks the terminal carbon of the vinyl group, leading to the formation of a carbocation intermediate. This carbocation is notably stabilized by resonance with the adjacent ring oxygen, which can donate a lone pair of electrons to form a more stable oxonium ion. This stabilization dictates the regioselectivity of the addition, following Markovnikov's rule, where the nucleophile (Nu⁻) subsequently adds to the carbon at position 2 of the dioxane ring. youtube.comyoutube.com

A general mechanism for electrophilic addition is as follows:

Attack on Electrophile: The π-electrons of the ethenyl double bond attack an electrophile (e.g., H⁺ from an acid like HBr). youtube.com The proton adds to the terminal CH₂ carbon.

Formation of a Stabilized Carbocation: A secondary carbocation is formed on the carbon atom attached to the dioxane ring. This cation is stabilized by resonance with the adjacent oxygen atoms.

Nucleophilic Attack: The conjugate base (e.g., Br⁻) or another nucleophile attacks the carbocation, yielding the final addition product. youtube.com

An industrially relevant example of this reactivity is the hydroformylation reaction. 2-vinyl-1,3-dioxane (B8795907) can be reacted with hydrogen and carbon monoxide in the presence of a suitable catalyst to produce 3-(1',3'-dioxane)propionaldehyde derivatives. google.com This process involves the addition of a hydrogen atom and a formyl group (-CHO) across the double bond.

Conversely, nucleophilic addition directly across the unactivated ethenyl double bond is generally not a favorable process. The high electron density of the double bond repels incoming nucleophiles, making such reactions energetically demanding without the presence of activating groups, which are absent in this molecule.

The ethenyl group of this compound can participate in cycloaddition reactions, serving as a 2π-electron component. Its electron-rich character makes it an excellent reaction partner for electron-deficient alkenes in [2+2] cycloadditions or with dienes in [4+2] Diels-Alder reactions, where it would function as a dienophile.

While specific studies on this compound are limited, the reactivity of analogous structures provides insight. For instance, related vinyl-substituted cyclic compounds like vinyl epoxides and 4-vinyl-1,3-dioxan-2-ones are known to undergo catalyzed [3+2] and [4+2] cycloadditions, respectively. acs.orgacs.org These reactions often utilize transition metal catalysts, such as palladium complexes, to facilitate the formation of complex heterocyclic products. acs.org Vinyldiazo compounds, which also feature a vinyl group, can undergo photochemically induced [3+2] cycloadditions with various dipolar species. nih.gov This suggests that the ethenyl group in this compound possesses the fundamental reactivity required for such transformations, likely reacting efficiently with electron-poor partners.

Ring-Opening Polymerization (ROP) Studies and Polymerization Mechanisms

This compound is a bifunctional monomer, capable of undergoing polymerization through two distinct pathways: addition polymerization at the vinyl group or ring-opening polymerization (ROP) of the dioxane moiety. The specific mechanism that dominates is highly dependent on the type of initiator used (cationic or radical).

When subjected to cationic initiators, such as Lewis acids (e.g., SnCl₄, GaCl₃), this compound can exhibit complex polymerization behavior due to competition between vinyl addition and ring-opening mechanisms. nih.govacs.org Studies on the closely related monomer 2-vinyl-1,3-dioxolane (B1585387) have shown that polymerization can proceed via at least three distinct pathways: researchgate.net

1,2-Addition (Vinyl Polymerization): The initiator activates the vinyl group, leading to its polymerization without affecting the dioxane ring. This is a characteristic reaction of vinyl ethers, which are known to undergo living cationic polymerization under controlled conditions, allowing for the synthesis of polymers with well-defined structures. nih.govacs.org

Acetal (B89532) Ring-Opening: The initiator attacks one of the oxygen atoms of the dioxane ring, causing the ring to open and form a propagating chain. This is a classic cationic ROP mechanism for cyclic acetals. rsc.org

Rearrangement and Ring-Opening: A more complex mechanism where both the vinyl group and the ring participate, leading to rearranged structural units within the polymer chain. researchgate.net

The prevalence of each pathway depends on the reaction conditions, including the nature of the initiator, temperature, and solvent. This competition allows for the potential synthesis of polymers with varied microstructures, such as those with pendant dioxane rings or those with ether and ester linkages integrated into the polymer backbone.

Under free-radical conditions, initiated by compounds like azobisisobutyronitrile (AIBN), this compound can undergo a process known as radical ring-opening polymerization (RROP). semanticscholar.org In this mechanism, polymerization occurs through both addition and ring-opening, creating polymers with unique backbone structures.

The accepted mechanism involves two competing steps:

Vinyl Addition: The propagating radical adds to the exocyclic double bond of a monomer molecule. The resulting radical, centered on the carbon adjacent to the ring, can then add to another monomer in a conventional vinyl polymerization pathway.

Ring Opening: Alternatively, the radical formed after the initial addition can induce the opening of the dioxane ring through a β-scission process. This ring-opening step is irreversible and results in the formation of an ester linkage in the polymer backbone and a new propagating radical.

Studies on the analogous monomer, 2-methylene-1,3-dioxane, have shown that a significant portion of the monomer units (over 50%) can undergo ring-opening during radical polymerization. elsevierpure.com The degree of ring-opening versus simple vinyl addition is influenced by factors such as temperature and monomer structure. This RROP mechanism is a powerful tool for introducing degradable ester groups into the backbone of otherwise stable carbon-chain polymers. semanticscholar.org

The ability of this compound and its analogs to undergo radical polymerization makes them valuable comonomers for modifying the properties of conventional vinyl polymers. By copolymerizing these cyclic acetals with standard monomers like styrenes, acrylates, or maleimides, it is possible to introduce degradable ester linkages into the polymer backbone via the RROP mechanism. semanticscholar.orggoogle.com

For example, the free-radical copolymerization of 2,2-dimethyl-4-vinyl-1,3-dioxolane (B1608206) with N-phenyl maleimide (B117702) using AIBN as an initiator has been successfully demonstrated. google.com This approach yields copolymers that incorporate both monomer units, with the potential for the dioxolane units to have undergone ring-opening. The resulting materials combine the properties of the vinyl polymer with the added benefit of controlled degradability at the ester sites. This strategy is of significant interest for developing more environmentally benign plastics and for biomedical applications where biodegradable materials are required.

Below is a table summarizing a representative copolymerization involving a vinyl dioxolane monomer.

Monomer 1Monomer 2InitiatorSolventResulting Copolymer PropertiesReference
2,2-dimethyl-4-vinyl-1,3-dioxolaneN-phenyl maleimideAIBN2-ButanoneCopolymer with Mn ≈ 2900, incorporating both monomer units. google.com

Hydrolysis and Reversibility of Acetal Linkages

The hydrolysis of the acetal functionality in this compound to regenerate the parent carbonyl compound (acrolein) and 1,3-propanediol (B51772) is a characteristic and reversible reaction, typically catalyzed by acids.

Acid-Catalyzed Hydrolysis Mechanisms (e.g., A-1, A-SE2)

The acid-catalyzed hydrolysis of acetals, including this compound, generally proceeds through two primary mechanisms: the A-1 (unimolecular) and the A-2 (bimolecular) pathways. The specific mechanism is influenced by factors such as the structure of the acetal and the reaction conditions.

The A-1 mechanism involves a rapid, reversible protonation of one of the dioxane oxygen atoms, followed by a slow, rate-determining unimolecular cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. This intermediate is then rapidly attacked by water, and subsequent deprotonation yields the hemiacetal, which further hydrolyzes to the aldehyde and diol.

In contrast, the A-SE2 (or A-2) mechanism involves a protonation step followed by a rate-determining bimolecular attack of a water molecule on the protonated acetal. researchgate.net This pathway is more common for acetals that cannot readily form a stable carbocation intermediate. For many simple acetals, the A-1 pathway is predominant.

The general steps for the acid-catalyzed hydrolysis of this compound are as follows:

Protonation of an oxygen atom of the dioxane ring by a hydronium ion.

Cleavage of a C-O bond to form an oxocarbenium ion, which is stabilized by resonance.

Nucleophilic attack by a water molecule on the carbocation.

Deprotonation to form a hemiacetal.

Protonation of the remaining ether oxygen.

Elimination of the diol to form a protonated aldehyde.

Deprotonation to yield the final aldehyde and regenerate the acid catalyst.

Kinetic Studies of Dioxane Ring Stability

Kinetic studies on related acetals provide insights into the factors affecting stability. The rate of hydrolysis is significantly influenced by the electronic effects of the substituent at the C2 position. Electron-donating groups stabilize the intermediate oxocarbenium ion, accelerating the hydrolysis rate, while electron-withdrawing groups have the opposite effect. The vinyl group in this compound is generally considered to be weakly electron-withdrawing, which would suggest a moderate rate of hydrolysis compared to alkyl-substituted dioxanes.

Table 1: General Comparison of Relative Hydrolysis Rates for Cyclic Acetals

Acetal TypeRing SizeRelative Rate of Hydrolysis
1,3-Dioxolane (B20135)5-memberedFaster
1,3-Dioxane6-memberedSlower

This table presents a generalized trend and actual rates can vary based on substitution and reaction conditions.

Isomerization and Rearrangement Processes of Substituted Dioxanes

Substituted dioxanes can undergo various isomerization and rearrangement reactions, often catalyzed by acids or metals. For this compound, potential isomerization could involve the migration of the double bond. Acid-catalyzed isomerization might lead to the formation of the more thermodynamically stable endocyclic enol ether, although this is generally less favored for simple systems.

Photocatalytic methods have been employed for the E→Z isomerization of related vinyl silanes and vinyl sulfones, suggesting that similar transformations could be possible for this compound under specific catalytic conditions. researchgate.netresearchgate.net Additionally, transition metal catalysts, such as those based on ruthenium or rhodium, are known to catalyze the isomerization of olefins.

Role as a Protecting Group in Multi-Step Organic Synthesis

The 1,3-dioxane structure serves as a common protecting group for 1,3-diols and for carbonyl compounds. thieme-connect.dewiley.comwikipedia.org The formation of this compound from acrolein and 1,3-propanediol protects the aldehyde functionality, rendering it stable to nucleophiles and basic conditions. organic-chemistry.org

The vinyl group itself can also be considered a protecting group for the hydroxyl functionality of an alcohol, being stable under basic conditions and readily cleaved under acidic conditions. rsc.org In the context of this compound, the entire moiety can be seen as a protected form of acrolein.

Deprotection to regenerate the aldehyde is typically achieved by acid-catalyzed hydrolysis using dilute aqueous acid. organic-chemistry.org

Table 2: General Stability of the 1,3-Dioxane Protecting Group

Reagent/ConditionStability
Strong Bases (e.g., NaOH, LDA)Stable
Nucleophiles (e.g., Grignard reagents, organolithiums)Stable
Reducing Agents (e.g., LiAlH4, NaBH4)Stable
Oxidizing Agents (mild, e.g., PCC, PDC)Generally Stable
Strong Acids (e.g., aq. HCl, H2SO4)Labile (cleaved)
Lewis AcidsCan promote cleavage

Metal-Mediated and Organocatalytic Transformations

The vinyl group in this compound presents a site for various metal-mediated and organocatalytic transformations. While specific examples for this exact compound are scarce, analogies can be drawn from related vinyl ethers and olefins.

Metal-Mediated Reactions:

Palladium-catalyzed cross-coupling reactions: The vinyl group could potentially participate in reactions like the Heck or Suzuki coupling, although vinyl ethers are often less reactive than other vinyl derivatives.

Metathesis: Ruthenium-based catalysts could be employed for olefin metathesis reactions involving the vinyl group.

Hydroformylation: Rhodium or cobalt catalysts could be used to introduce a formyl group across the double bond.

Wacker-type oxidation: Palladium catalysts could oxidize the vinyl group to a methyl ketone.

In one study, this compound was identified as a byproduct in the rhenium-catalyzed deoxydehydration of glycerol (B35011), indicating its formation under certain metal-catalyzed conditions. wikipedia.org

Organocatalytic Transformations:

Michael addition: The electron-deficient nature of the double bond in acrolein is masked by the acetal formation. However, with appropriate activation, the vinyl group might undergo conjugate addition reactions catalyzed by organocatalysts.

Diels-Alder reactions: The vinyl group can act as a dienophile in [4+2] cycloaddition reactions.

Epoxidation: Organocatalysts, such as those based on ketones and oxone, can be used for the epoxidation of the double bond.

Recent advances have shown that chiral imino-imidodiphosphates can catalyze the asymmetric intermolecular Prins reaction of aryl olefins with formaldehyde (B43269) to produce 1,3-dioxanes. acs.org This highlights the potential for organocatalytic methods in the synthesis and transformation of dioxane systems.

Sophisticated Spectroscopic and Computational Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful tool for the detailed structural analysis of 2-ethenyl-1,3-dioxane. One-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments are instrumental in assigning specific signals to the individual atoms and understanding the molecule's stereochemistry.

The 1,3-dioxane (B1201747) ring typically adopts a chair conformation, which is the most stable arrangement. For substituted 1,3-dioxanes, there is a general preference for substituents at the C-2 position to occupy the equatorial orientation to minimize steric hindrance. researchgate.net In this compound, the vinyl group is therefore expected to predominantly reside in the equatorial position.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The signals for the vinyl group protons are expected in the typical alkene region (δ 5-6 ppm), while the protons on the dioxane ring appear further upfield. organicchemistrydata.org The acetal (B89532) proton at the C-2 position is uniquely shifted downfield due to the two adjacent oxygen atoms. The protons on the C-4/C-6 and C-5 positions of the ring would show complex splitting patterns due to axial and equatorial dispositions. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon environments. docbrown.info For this compound, six distinct signals are expected. The carbon of the acetal group (C-2) is significantly deshielded and appears at a characteristic downfield shift (around 94-100 ppm), influenced by the two oxygen atoms. docbrown.info The carbons of the vinyl group would appear in the alkene region (approx. δ 115-140 ppm). The methylene (B1212753) carbons of the dioxane ring (C-4, C-6, and C-5) have characteristic shifts, with C-4/C-6 appearing around δ 67 ppm and C-5 further upfield around δ 26 ppm, based on the parent 1,3-dioxane. docbrown.infochemicalbook.com

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign proton and carbon signals. COSY experiments establish proton-proton coupling networks, confirming the connectivity within the vinyl group and the dioxane ring. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. NOE (Nuclear Overhauser Effect) experiments can provide through-space information, confirming the spatial relationship between the vinyl group and the ring protons, further solidifying the stereochemical assignment. researchgate.net

Table 1: Predicted NMR Data for this compound

¹H NMR (Predicted)¹³C NMR (Predicted)
AssignmentChemical Shift (δ, ppm)AssignmentChemical Shift (δ, ppm)
Vinyl CH=5.5 - 6.0Vinyl CH=135 - 140
Vinyl =CH₂5.0 - 5.4Vinyl =CH₂115 - 120
Ring CH (C2)4.8 - 5.2Ring CH (C2)98 - 104
Ring O-CH₂ (C4/C6)3.7 - 4.2Ring O-CH₂ (C4/C6)65 - 70
Ring CH₂ (C5)1.3 - 2.1Ring CH₂ (C5)25 - 30

Note: Predicted values are based on data for 1,3-dioxane and general substituent effects. docbrown.infodocbrown.info

In-situ NMR spectroscopy is a powerful method for studying reaction kinetics and mechanisms in real-time without the need for sample isolation. nih.gov This technique is particularly valuable for monitoring the polymerization of monomers like this compound. The polymerization can proceed either through the vinyl group (1,2-addition polymerization) or via ring-opening polymerization of the dioxane moiety.

By setting up an NMR experiment where the polymerization is initiated within the NMR tube, spectra can be acquired at defined intervals. nih.gov To monitor a vinyl polymerization, one would observe the disappearance of the characteristic vinyl proton resonances (around δ 5-6 ppm) and the concurrent appearance of broad signals corresponding to the new polymer backbone. nih.gov The rate of disappearance of the monomer signal provides direct kinetic data, allowing for the determination of reaction rates and the influence of catalysts or initiators. nih.gov Similarly, for ring-opening polymerization, changes in the chemical shifts of the dioxane ring protons and carbons would be monitored to follow the reaction progress. rsc.org

Mass Spectrometry (MS) Techniques for Molecular and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information on the molecular weight and structural features of a compound through ionization and fragmentation.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, which is C₆H₁₀O₂. nih.gov The exact mass can be calculated from the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O). This serves as a definitive confirmation of the compound's chemical formula, distinguishing it from other isomers.

Table 2: HRMS Data for this compound

FormulaCalculated Monoisotopic Mass (Da)
C₆H₁₀O₂114.06808

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion, [M]⁺) and its subsequent fragmentation to produce a spectrum of product ions. This technique is invaluable for elucidating the structure of the molecule by analyzing its fragmentation pathways. The fragmentation of cyclic ethers and acetals is well-documented. docbrown.infolibretexts.org For this compound ([M]⁺• at m/z 114), fragmentation is expected to occur at the weakest bonds and lead to the formation of stable carbocations or radical cations.

Key predicted fragmentation pathways include:

Loss of a vinyl radical: Cleavage of the bond between C-2 and the vinyl group would result in a fragment at m/z 87 ([M-27]⁺). This fragment corresponds to the protonated 1,3-dioxane ring.

Retro-Diels-Alder (RDA)-type cleavage: The dioxane ring can undergo characteristic cleavage. Loss of formaldehyde (B43269) (CH₂O, 30 Da) from the [M-H]⁺ ion (m/z 113) is a common pathway for 1,3-dioxanes, leading to a fragment at m/z 83.

Cleavage alpha to the oxygen atoms: Fragmentation can be initiated by cleavage of the C-O bonds or adjacent C-C bonds, leading to various smaller fragments. A prominent peak for the parent 1,3-dioxane is often seen at m/z 58, resulting from the loss of ethylene (B1197577). docbrown.info

Table 3: Predicted Key MS/MS Fragments for this compound

m/zPredicted Fragment IonPredicted Loss from Molecular Ion (m/z 114)
113[M-H]⁺H•
87[M-C₂H₃]⁺•C₂H₃ (vinyl radical)
85[M-C₂H₅]⁺•C₂H₅ (ethyl radical)
73[C₃H₅O₂]⁺•C₃H₅
55[C₃H₃O]⁺•C₃H₇O

Note: Fragmentation is complex and pathway-dependent. Table lists plausible high-intensity fragments based on general principles of mass spectrometry. docbrown.infolibretexts.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound by revealing the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the C-H, C=C, and C-O bonds.

C-H stretching: Alkane C-H stretches from the dioxane ring would appear just below 3000 cm⁻¹. Alkene C-H stretches from the vinyl group would appear just above 3000 cm⁻¹.

C=C stretching: A characteristic absorption for the vinyl group's carbon-carbon double bond would be expected in the range of 1640-1680 cm⁻¹.

C-O stretching: Strong absorptions corresponding to the C-O-C acetal linkages are a key feature of the 1,3-dioxane ring and typically appear in the fingerprint region between 1000 and 1200 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. It would clearly show the C=C stretching vibration of the vinyl group, often as a strong band. The symmetric breathing vibrations of the dioxane ring would also be visible in the Raman spectrum. acs.org

Table 4: Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Technique
C-H Stretch (sp²)Vinyl3010 - 3095IR, Raman
C-H Stretch (sp³)Dioxane Ring2850 - 2960IR, Raman
C=C StretchVinyl1640 - 1680IR, Raman (strong)
C-O-C Stretch (Asymmetric)Acetal1100 - 1200IR (strong)
C-O-C Stretch (Symmetric)Acetal1000 - 1100Raman
=C-H Bend (Out-of-plane)Vinyl910 - 990IR (strong)

Note: Values are typical ranges for the specified functional groups. researchgate.netacs.org

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry serves as a powerful tool for investigating the intricacies of molecular systems that may be difficult to probe experimentally. For this compound, quantum mechanical modeling provides a foundational understanding of its behavior at the atomic level, from the distribution of electrons to the energetic favorability of different shapes and reaction pathways.

Electronic Structure and Molecular Orbital Theory (HOMO, LUMO, MEP)

The electronic characteristics of a molecule are pivotal in determining its reactivity. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. libretexts.org Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals. masterorganicchemistry.com

The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. libretexts.orgmasterorganicchemistry.com Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's behavior as an electrophile. libretexts.orgmasterorganicchemistry.com For this compound, the HOMO is expected to be localized on the π-system of the ethenyl (vinyl) group, as π-electrons are generally higher in energy than the σ-electrons of the saturated dioxane ring. The LUMO would correspondingly be the π* (antibonding) orbital of the vinyl group. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. nih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net In this map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP would show a high electron density around the two oxygen atoms due to their lone pairs and on the double bond of the ethenyl group. These regions represent the most probable sites for interaction with electrophiles, such as protons in an acid-catalyzed reaction.

Table 1: Conceptual Frontier Orbital Properties for this compound This table is illustrative, based on general principles of similar α,β-unsaturated acetals.

ParameterDescriptionExpected Characteristics for this compound
HOMO Highest Occupied Molecular OrbitalPrimarily located on the C=C π-bond of the ethenyl group.
LUMO Lowest Unoccupied Molecular OrbitalPrimarily located on the C=C π*-antibonding orbital of the ethenyl group.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA moderate gap, suggesting higher reactivity compared to the saturated 2-ethyl-1,3-dioxane (B14251665) analogue.
MEP Negative Regions Electron-rich areas (sites for electrophilic attack)Localized on the two ring oxygen atoms and the ethenyl group's π-bond.
MEP Positive Regions Electron-poor areas (sites for nucleophilic attack)Localized on the hydrogen atoms, particularly the acetal proton at C2.

Conformational Analysis and Energy Landscapes

The 1,3-dioxane ring, like cyclohexane, is not planar and preferentially adopts a chair conformation to minimize angular and torsional strain. thieme-connect.de The presence of two oxygen atoms in the ring, with their shorter C-O bond lengths compared to C-C bonds, results in slightly different geometries and energy barriers compared to cyclohexane. thieme-connect.de

For this compound, the substituent at the C2 position can exist in either an equatorial or an axial orientation. Due to more significant 1,3-diaxial interactions between a substituent at C2 and the axial hydrogens at C4 and C6, the equatorial position is generally thermodynamically favored for substituents on the C2 carbon. thieme-connect.de Therefore, the most stable conformer of this compound is predicted to be the chair form with the ethenyl group in the equatorial position.

An energy landscape is a surface that maps the potential energy of the molecule as a function of its structural coordinates. nih.gov Computational methods can calculate the energies of various conformers (local minima on the landscape), such as the equatorial chair, axial chair, and higher-energy twist-boat forms, as well as the transition states (saddle points) that represent the energy barriers for conversion between them. researchgate.net Knowledge of this landscape is essential for understanding the dynamic equilibrium and the population of different conformers at a given temperature. nih.govchemrxiv.org

Table 2: Predicted Relative Energies for this compound Conformers Based on known values for 2-substituted 1,3-dioxanes. thieme-connect.deresearchgate.net

ConformerEthenyl Group PositionPredicted Relative Energy (kcal/mol)Predicted Stability
ChairEquatorial0 (Reference)Most Stable
ChairAxial> 4.0Less Stable
Twist-Boat-~5-6High Energy Intermediate
Transition State -~10Energy Barrier for Ring Inversion

Reaction Mechanism Prediction and Transition State Calculation

Quantum mechanical calculations are invaluable for elucidating the step-by-step pathways of chemical reactions. By modeling the reactants, products, and any intermediates, chemists can map out the entire reaction coordinate. A critical aspect of this is the identification and characterization of the transition state (TS)—the highest energy point along the reaction path that connects reactants to products. acs.org

For this compound, a characteristic reaction is its use in radical ring-opening polymerization, a process common for cyclic ketene (B1206846) acetals. acs.org Computational modeling could predict the mechanism of this reaction, starting from initiation to propagation. Another example is the acid-catalyzed hydrolysis, which would proceed via protonation of one of the oxygen atoms. DFT calculations can model this process, locate the structure of the protonated transition state, and compute the activation energy (the energy difference between the reactants and the transition state). acs.org This calculated barrier provides a quantitative measure of the reaction rate, allowing for comparison between different potential pathways or the effects of different catalysts. acs.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics provides a static picture of discrete molecular structures, molecular dynamics (MD) simulations offer a view of a molecule's behavior over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its surroundings. nih.gov

An MD simulation of this compound, typically in a simulated solvent like water, would involve constructing an atomistic model and using a force field to define the potential energy of the system. rsc.orgwikipedia.org The simulation would track the dynamic behavior of the molecule, including:

Conformational transitions: Observing the real-time interconversion between chair and twist-boat forms and the flexibility of the ethenyl substituent.

Solvation: Analyzing how solvent molecules arrange around the solute and form hydrogen bonds with the dioxane's oxygen atoms.

Transport properties: In larger-scale simulations, properties like diffusion coefficients could be calculated.

These simulations provide a bridge between the microscopic quantum world and the macroscopic properties of the substance, offering insights that are complementary to static calculations and experimental measurements. nih.gov

Applications in Advanced Materials Science and Synthetic Chemistry

Utilization as a Monomer for High-Performance Polymer Synthesis

In polymer chemistry, 2-ethenyl-1,3-dioxane is valued as a cyclic ketene (B1206846) acetal (B89532) monomer. It participates in a unique polymerization pathway known as radical ring-opening polymerization (rROP). This mechanism is particularly significant because it introduces functional groups, specifically ester linkages, directly into the backbone of the resulting polymer. This is a key departure from conventional vinyl polymerization, which yields polymers with stable carbon-carbon backbones. The presence of these ester groups is the foundation for creating materials with designed degradability.

The homopolymerization of this compound, often proceeding through its isomeric form 2-methylene-1,3-dioxane, can occur via a free-radical mechanism. nih.gov Unlike its seven-membered ring analog, 2-methylene-1,3-dioxepane (B1205776) (MDO), which undergoes nearly quantitative ring-opening to form a polyester (B1180765) resembling poly(ε-caprolactone), the polymerization of the six-membered 2-methylene-1,3-dioxane is more complex. nih.govresearchgate.net The process can yield a polymer with a mixed microstructure, containing both the desired ring-opened ester units and units where polymerization occurred across the vinyl group without ring opening. researchgate.net This structural variability influences the polymer's final properties, including its thermal characteristics and degradation profile.

Table 1: Polymerization Behavior of Cyclic Ketene Acetals

Monomer NameRing SizePredominant Polymerization OutcomeResulting Backbone Structure
2-methylene-1,3-dioxolane5-memberedMixed ring-opening and vinyl additionMixed ester and vinyl units
2-methylene-1,3-dioxane6-memberedMixed ring-opening and vinyl addition researchgate.netMixed ester and vinyl units researchgate.net
2-methylene-1,3-dioxepane7-memberedQuantitative ring-opening nih.govresearchgate.netPolyester (poly(ε-caprolactone)-like) nih.gov

A primary application of this compound and its analogs is in the synthesis of functional copolymers. By copolymerizing it with conventional vinyl monomers, such as acrylates or acrylamides, it is possible to precisely introduce degradable ester linkages into otherwise non-degradable polymer backbones. researchgate.net This strategy allows for the creation of advanced materials with highly tailored properties. For example, the radical copolymerization of 2-methylene-1,3-dioxepane with N,N-dimethylacrylamide has been used to produce thermoresponsive and degradable hydrogels. elsevierpure.com These materials exhibit a temperature-dependent swelling behavior and can degrade into water-soluble oligomers under specific pH conditions, making them promising for applications like stimuli-responsive drug delivery carriers. elsevierpure.com This approach demonstrates how the monomer can be used to engineer properties such as solubility, thermal response, and degradation kinetics in the final copolymer.

The most significant advantage of using this compound as a monomer is its ability to impart degradability. The ester bonds incorporated into the polymer backbone via radical ring-opening polymerization serve as weak points susceptible to hydrolysis. researchgate.net This allows for the design of polymers that can break down into smaller, environmentally benign molecules. This feature is of immense interest for creating more sustainable materials and for biomedical applications where transient material performance is required, such as in tissue engineering scaffolds or controlled-release drug delivery systems. elsevierpure.comrsc.orgsemanticscholar.org The rate of degradation can be controlled by the concentration of the ring-opened units within the polymer chain, offering a tunable method for designing polymer architectures with specific lifespans. nih.gov

Strategic Building Block in Complex Organic Molecule Construction

Beyond its role in polymer science, this compound serves as a valuable building block in multi-step organic synthesis. The 1,3-dioxane (B1201747) ring is a robust protecting group for carbonyl compounds, stable to basic, reductive, and oxidative conditions, while being easily removed with acid. thieme-connect.de

In synthetic chemistry, this compound can be viewed as a protected form of acrolein, a highly useful but reactive α,β-unsaturated aldehyde. The dioxane moiety masks the aldehyde, allowing chemists to perform reactions on the vinyl group or other parts of a molecule without interference from the aldehyde. Once the desired transformations are complete, the dioxane ring can be hydrolyzed under acidic conditions to liberate the aldehyde functionality. thieme-connect.de This aldehyde can then participate in subsequent reactions, such as condensations or cyclizations, to construct more complex molecules, including a wide variety of heterocyclic systems. Ethers and cyclic ethers, in general, are increasingly being recognized as versatile building blocks for the synthesis of N-heterocycles. researchgate.net

The 1,3-dioxane framework is a powerful tool for stereocontrol in asymmetric synthesis. By synthesizing this compound from a chiral 1,3-diol, the resulting molecule possesses a chiral scaffold that can direct the stereochemical outcome of subsequent reactions. This principle is well-established in the chemistry of related 1,3-dioxane systems. For instance, pyrrolidine (B122466) enamines derived from chiral 1,3-dioxan-5-ones undergo annelation reactions with complete stereocontrol, where the dioxane ring's conformation dictates the approach of reagents. nih.gov Similarly, diastereoselective intramolecular conjugate additions have been achieved using hemiacetal-derived alkoxides, highlighting the utility of the cyclic acetal structure in directing stereoselective bond formation. acs.org This established precedent suggests that a chiral this compound could be employed to control the stereochemistry of reactions such as cycloadditions, epoxidations, or hydroborations on the ethenyl group, providing a pathway to complex chiral molecules.

Role in Process Chemistry and Separation Technologies

The unique chemical structure of this compound and related 1,3-dioxane derivatives positions them as valuable components in modern process chemistry and separation technologies. Their application in these fields is primarily centered on their utility in reactive extraction processes for the recovery of valuable chemicals and ongoing research into their solvation properties which influences their behavior in reaction media.

Reactive Extraction and Recovery Processes for Industrially Significant Compounds

Reactive extraction is an advanced separation technique that combines a chemical reaction and a liquid-liquid extraction in a single unit operation. This method is particularly effective for separating low-concentration components from aqueous solutions, such as diols produced during fermentation. The process involves reacting the target compound with a water-immiscible reactant (an extractant) to form a new compound that has a higher affinity for the organic phase. This new compound is then extracted into the organic phase, and the target compound can be recovered in a subsequent step, often through hydrolysis.

In the context of 1,3-dioxane derivatives, a key application is the recovery of 1,3-propanediol (B51772) from dilute aqueous solutions. acs.orgnih.gov Aldehydes can be used as both a reactant and an extractant to convert 1,3-propanediol into a corresponding 2-substituted-1,3-dioxane. acs.org This reversible acetalization reaction forms a less polar dioxane derivative that is more readily extracted from the aqueous phase.

The effectiveness of this reactive extraction route has been found to be superior to conventional distillation methods for recovering 1,3-propanediol. acs.org The recovered substituted 1,3-dioxanes can then be hydrolyzed, often in a reactive distillation setup, to yield the pure 1,3-propanediol and regenerate the aldehyde for reuse. acs.org

Reactive Extraction of 1,3-Propanediol to Form Substituted 1,3-Dioxanes

Reactant/Extractant Formed 1,3-Dioxane Derivative Reaction Equilibrium Constant (at 7–52 °C) Mass Distribution Coefficient (Organic/Aqueous) (at 15–50 °C) Reference
Propionaldehyde 2-ethyl-1,3-dioxane (B14251665) 1390–625 3.96–5.40 acs.org
Butyraldehyde 2-propyl-1,3-dioxane 3480–470 27.03–28.08 acs.org
Isobutyraldehyde 2-isopropyl-1,3-dioxane 678–204 38.51–57.91 acs.org
Acetaldehyde 2-methyl-1,3-dioxane Not Reported Not Reported nih.gov

Environmental and Industrial Formation Pathways and Implications

Accidental and Deliberate Formation as Industrial Byproducts.

Formation Mechanisms in Resin Manufacturing and Other Chemical Production Processes

The primary mechanism for the formation of 2-ethenyl-1,3-dioxane involves the acid-catalyzed reaction between an aldehyde, specifically acrolein, and a 1,3-diol, most commonly 1,3-propanediol (B51772). google.com This reaction is a classic example of acetal (B89532) formation.

Reaction Mechanism:

The synthesis of this compound proceeds via the following steps:

Protonation of the Aldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of acrolein by an acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Diol: One of the hydroxyl groups of 1,3-propanediol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

Proton Transfer and Water Elimination: A proton is transferred from the newly added hydroxyl group to the other hydroxyl group of the former carbonyl. This is followed by the elimination of a water molecule, leading to the formation of a resonance-stabilized carbocation.

Intramolecular Cyclization: The second hydroxyl group of the 1,3-propanediol molecule then attacks the carbocation, leading to the formation of the six-membered 1,3-dioxane (B1201747) ring.

Deprotonation: Finally, a deprotonation step regenerates the acid catalyst and yields the final product, this compound.

In the context of polyester (B1180765) resin production, where 1,3-propanediol is increasingly used as a bio-based monomer, the presence of residual aldehydes or the degradation of other components can lead to the unintended formation of this compound. researchgate.netfraunhofer.de For instance, the hydroformylation of ethylene (B1197577) oxide to produce 1,3-propanediol can sometimes result in acrolein as a byproduct, which can then react with the 1,3-propanediol under acidic conditions present during polymerization. google.com

A patent describes a process for the preparation of 2-methyl-1,3-propanediol (B1210203) where acrolein is reacted with an aliphatic diol to form a cyclic acetal, which is then further processed. This highlights the intentional synthesis of related structures and the potential for similar chemistries to occur as side reactions in other processes. google.com

Characterization of Trace Contaminants in Environmental Samples

The detection and characterization of trace levels of this compound in environmental samples are crucial for assessing its potential impact. While specific studies focusing solely on the environmental occurrence of this compound are limited, the analytical principles for identifying similar organic compounds in complex matrices are well-established. The wastewaters from chemical industries are known to be diverse in their composition and may contain various organic and inorganic pollutants. elsevierpure.com

The characterization of such contaminants typically involves sophisticated analytical techniques capable of separating and identifying individual components within a complex mixture. Given its chemical structure, this compound would be classified as a volatile organic compound (VOC) or a semi-volatile organic compound (SVOC), and its analysis would follow established protocols for these classes of compounds.

Analytical Methodologies for Detection and Quantification in Complex Matrices

The accurate detection and quantification of this compound in complex matrices such as industrial wastewater, soil, and air are essential for monitoring its presence and ensuring regulatory compliance. A combination of chromatographic separation and mass spectrometric detection is the most common and effective approach.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the analysis of volatile and semi-volatile organic compounds.

Sample Preparation: For aqueous samples, a pre-concentration step is often necessary to achieve the required sensitivity. This can involve liquid-liquid extraction (LLE) with a suitable organic solvent or solid-phase extraction (SPE) using a sorbent material that retains the analyte of interest.

Gas Chromatographic Separation: The extracted sample is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The column's stationary phase interacts differently with the various components of the mixture, causing them to separate based on their boiling points and polarities.

Mass Spectrometric Detection: As the separated components exit the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint that allows for the positive identification of the compound. Quantification is typically achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.

A patent related to the synthesis of 2-vinyl-1,3-dioxane (B8795907) compounds mentions the use of gas chromatography for analyzing the reaction mixture, demonstrating its applicability for this compound. google.com

Interactive Data Table: Analytical Parameters for this compound Analysis

ParameterTechniqueDetails
Separation Gas Chromatography (GC)Capillary column with a non-polar or medium-polarity stationary phase.
Detection Mass Spectrometry (MS)Electron Ionization (EI) source for fragmentation and identification.
Quantification Internal Standard MethodA known amount of a deuterated or structurally similar compound is added to the sample before extraction.
Sample Matrix Industrial WastewaterRequires extraction and concentration steps (LLE or SPE).
Sample Matrix Soil/SedimentRequires solvent extraction (e.g., Soxhlet) followed by cleanup.
Sample Matrix AirCollection on sorbent tubes followed by thermal desorption.

Strategies for Mitigation and Waste Stream Management

The management of industrial wastewater containing organic compounds like this compound is a critical aspect of environmental protection and regulatory compliance. Strategies for mitigation can be broadly categorized into process optimization to minimize byproduct formation and end-of-pipe treatment to remove the compound from waste streams.

Process Optimization:

Catalyst Selection: Utilizing highly selective catalysts in chemical production can minimize the formation of unwanted byproducts.

Reaction Condition Control: Precise control of temperature, pressure, and reactant concentrations can favor the desired reaction pathway and reduce the likelihood of side reactions leading to the formation of this compound.

Feedstock Purity: Ensuring the purity of raw materials, such as 1,3-propanediol, by removing residual aldehydes can prevent the formation of cyclic acetals during subsequent processing. google.com

Waste Stream Treatment:

A variety of physical, chemical, and biological treatment methods can be employed to manage wastewater containing organic pollutants. elsevierpure.commywastesolution.com

Activated Carbon Adsorption: This is a widely used and effective method for removing a broad range of organic compounds from wastewater. The porous structure of activated carbon provides a large surface area for the adsorption of organic molecules.

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive hydroxyl radicals that can non-selectively oxidize and break down a wide range of organic compounds into simpler, less harmful substances like carbon dioxide and water.

Biological Treatment: While some complex organic molecules can be resistant to biodegradation, acclimated microbial populations in activated sludge systems or rotating biological contactors can be effective in breaking down certain organic compounds.

Liquid Carbon Dioxide Extraction: This technology can be used to extract a wide range of organic compounds from wastewater, allowing for their potential recovery and recycle. epa.gov

Future Directions and Interdisciplinary Research Avenues

Innovations in Sustainable and Atom-Economical Synthetic Approaches

Future research will increasingly focus on developing green and efficient methods for the synthesis of 2-ethenyl-1,3-dioxane. The traditional synthesis involves the acid-catalyzed condensation of acrolein with 1,3-propanediol (B51772), which, while effective, generates water as a stoichiometric byproduct, slightly diminishing its atom economy. dss.go.thzenodo.org

Key Research Thrusts:

Bio-based Feedstocks: A significant avenue for sustainable production lies in utilizing bio-renewable resources. Acrolein can be produced from the dehydration of glycerol (B35011), a major byproduct of biodiesel production. rsc.orgresearchgate.net Future work will aim to integrate these processes, creating a seamless pathway from biomass waste to a valuable chemical monomer.

Maximizing Atom Economy: While the condensation reaction is inherently efficient, future innovations may explore alternative synthetic routes with 100% atom economy. This could involve, for example, the direct cycloaddition of reactants under catalytic conditions that avoid the elimination of small molecules. Research into deoxyhalogenation reactions and C-H functionalization strategies in related fields highlights a trend towards maximizing atom economy that could be applied here. researchgate.netpitt.edu

Table 1: Comparison of Synthetic Approaches for this compound

Method Catalyst Type Key Advantage Key Challenge
Traditional Condensation Homogeneous Acid (e.g., p-TsOH) High yield, established method Catalyst removal, waste generation
Green Condensation Heterogeneous Acid (e.g., Zeolite) Catalyst reusability, reduced waste Potential for lower activity or leaching
Bio-based Route Acid Catalyst Uses renewable glycerol feedstock Requires efficient glycerol-to-acrolein conversion

| Future Catalytic Routes | Advanced Metal or Organocatalysts | Potential for 100% atom economy | Catalyst discovery and development |

Exploration of Unconventional Reactivity Patterns and Catalytic Systems

The dual functionality of this compound offers a rich landscape for exploring novel chemical transformations. Its reactivity is not limited to simple vinyl additions; the acetal (B89532) ring can also participate in reactions, leading to complex and diverse products.

Competitive Polymerization Pathways: Cationic polymerization of this compound is a key area of future interest. Studies using initiators like triethyloxonium (B8711484) tetrafluoroborate (B81430) have shown that a competition exists between 1,2-vinyl addition polymerization, which yields a polymer with pendant dioxane rings, and cationic ring-opening polymerization (CROP), which incorporates the opened acetal structure into the polymer backbone. researchgate.net Future work will focus on developing highly selective catalytic systems that can favor one pathway over the other, allowing for precise control over the final polymer architecture.

Catalytic Isomerization and Transformation: The vinyl group can be catalytically isomerized. For instance, ruthenium catalysts have been used to isomerize related 2-vinyl-1,3-dioxane (B8795907) derivatives. d-nb.info This opens the door to using this compound as a precursor to other reactive monomers in situ.

Formation in Unconventional Reactions: The compound has been identified as a side product during the rhenium-catalyzed deoxydehydration (DODH) of glycerol when 1,3-propanediol is used as the solvent. researchgate.netresearchgate.net This reaction, catalyzed by species like methyltrioxorhenium (MTO) and ReO₃, involves the acetalization of the solvent with acrolein formed in situ. rsc.orgresearchgate.net Understanding and controlling this side reaction could lead to new synthetic methodologies or highlight the reactivity of diol solvents under these advanced catalytic conditions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures for and with this compound from batch to continuous flow processing represents a significant future direction. Flow chemistry offers enhanced safety, reproducibility, and scalability.

Safer Synthesis: The synthesis of this compound often involves acrolein, a highly toxic and volatile reactant. Performing the acetalization reaction in a continuous flow reactor can minimize operator exposure and allow for better temperature control, reducing the risk of runaway reactions.

Controlled Polymerization: Flow reactors provide superior control over polymerization reactions. For the polymerization of this compound, a flow platform could enable precise manipulation of monomer concentration, residence time, and temperature gradients. This would lead to polymers with more predictable molecular weights and lower dispersity, which is crucial for high-performance material applications.

Automated Discovery: Integrating flow reactors with automated sampling and analysis systems can accelerate the discovery of optimal reaction conditions and new catalytic systems for the transformation of this compound. This high-throughput approach can rapidly screen catalysts and conditions for selective ring-opening versus vinyl addition polymerizations.

Computational Design and Predictive Modeling for Novel Materials and Reactivity

Computational chemistry is set to become an indispensable tool in guiding the future exploration of this compound. Predictive modeling can save significant experimental time and resources by identifying promising research avenues.

Mechanism Elucidation: Density Functional Theory (DFT) is already being used to understand complex catalytic cycles, such as the MeReO₃-catalyzed deoxydehydration of glycols where this compound can be formed. researchgate.net Future studies will apply these methods to map the detailed energy landscapes of its polymerization pathways, clarifying the mechanistic competition between vinyl addition and ring-opening.

Predicting Reactivity: Computational models can predict the reactivity of the vinyl group and the dioxane ring towards various reagents and catalysts. This will enable the in silico design of experiments, focusing on conditions most likely to yield desired products.

Designing Novel Monomers and Materials: The true power of computational design lies in creating new molecules. By modifying the this compound scaffold with different substituents, chemists can computationally screen for derivatives with tailored electronic and steric properties. This approach can be used to design new monomers that, upon polymerization, would lead to polymers with specific, predictable characteristics such as thermal stability, degradability, or surface properties.

Synergistic Research at the Interface of Organic Chemistry, Polymer Science, and Environmental Science

The most exciting future for this compound lies at the intersection of multiple scientific disciplines. Its unique properties make it a key player in developing solutions to modern challenges in materials and environmental science.

Organic Chemistry & Polymer Science: As a bifunctional monomer, this compound serves as a bridge between fundamental organic synthesis and applied polymer science. It can be copolymerized with common monomers like styrene (B11656) to create new classes of materials. dss.go.th Furthermore, its derivatives are crucial for synthesizing advanced polymers like poly(ortho ester)s, which are known for their surface-eroding properties and applications in controlled drug release. d-nb.inforesearchgate.net

Polymer Science & Environmental Science: The development of degradable polymers is a critical goal for environmental sustainability. The acetal linkages in polymers derived from the ring-opening of this compound are susceptible to hydrolysis under acidic conditions. This intrinsic degradability makes it an attractive monomer for creating environmentally benign plastics, transient medical devices, and controlled-release formulations for agriculture.

Environmental Science & Organic Chemistry: The drive to build a circular economy necessitates the use of renewable feedstocks. The synergy between green organic chemistry, which seeks to produce this compound from biomass-derived glycerol, and environmental science, which seeks sustainable materials, creates a closed-loop vision: converting a waste byproduct into a high-value, degradable polymer. rsc.org

Table 2: Interdisciplinary Research Opportunities

Interfacing Disciplines Research Goal Potential Impact
Organic Chemistry & Polymer Science Design of novel this compound derivatives and selective polymerization catalysts. Creation of polymers with precisely controlled architectures and functionalities.
Polymer Science & Environmental Science Development of hydrolytically degradable polymers via ring-opening polymerization. Production of smart, environmentally benign materials for packaging and medicine.

| Environmental Science & Organic Chemistry | Optimization of synthetic pathways from renewable feedstocks like glycerol. | Reducing reliance on fossil fuels and promoting a circular chemical economy. |

Q & A

Q. What are the optimal synthetic routes for preparing 2-ethenyl-1,3-dioxane derivatives, and how can reaction conditions be optimized to improve yields?

Synthesis of this compound derivatives typically involves multi-step organic reactions. Key steps include:

  • Cyclocondensation : Reacting diols with aldehydes or ketones under acidic catalysis to form the dioxane ring. For nitro-substituted derivatives (e.g., 5-nitro-5-R-1,3-dioxanes), nitration via mixed acid (HNO₃/H₂SO₄) is critical .
  • Functionalization : Introducing ethenyl groups via Wittig or Heck coupling reactions. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are pivotal for minimizing side reactions .
  • Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate products. Yield optimization requires precise stoichiometric ratios and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What computational approaches are recommended to study the thermal decomposition mechanisms of nitro-substituted 1,3-dioxanes, and how do substituents influence reaction pathways?

  • Density Functional Theory (DFT) : Use PBE/3ζ or RI-MP2/λ2 levels to model Gibbs energy profiles. Substituents like methyl or bromine alter activation barriers:
    • Single-stage decomposition : Dominates for 5-nitro-1,3-dioxane, with activation free energy (ΔG\Delta G^\ddagger) reduced by 93 kJ·mol1^{-1} compared to two-stage mechanisms .
    • Solvent Effects : Polar solvents (e.g., DMSO) lower energy barriers via stabilization of transition states. For 5-methyl-5-nitro-1,3-dioxane, solvent interactions increase decomposition rates by >80x, whereas bromine substituents show negligible solvent stabilization .

Q. How should researchers address discrepancies in solvent effects observed in the decomposition kinetics of 5-nitro-5-R-1,3-dioxane compounds?

  • Kinetic Profiling : Conduct comparative studies in polar (DMSO) vs. nonpolar (benzene) solvents. Use Arrhenius plots to quantify rate constants (kk) and identify solvent-dependent transition states .
  • Contradiction Analysis : If bromine-substituted derivatives show inconsistent solvent effects, validate via:
    • Ab Initio MD Simulations : Track solvation shells to assess solvent-molecule interactions.
    • Isotopic Labeling : Introduce 18^{18}O in the dioxane ring to monitor bond cleavage dynamics via mass spectrometry .

Q. What methodologies are effective for analyzing substituent electronic and steric effects on the reactivity of this compound derivatives?

  • Hammett Analysis : Correlate substituent σp_p values with reaction rates (e.g., nucleophilic substitutions) to quantify electronic effects. For steric analysis:
    • X-ray/DFT Overlays : Compare calculated (B3LYP/6-31G**) and experimental bond angles to assess steric hindrance .
    • Kinetic Isotope Effects (KIE) : Measure kH/kDk_H/k_D ratios in deuterated solvents to distinguish electronic vs. steric contributions .

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